(2s,3s)-3-Amino-4-(3,3-Difluoropyrrolidin-1-Yl)-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]triazolo[1,5-A]pyridin-6-Ylcyclohexyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This compound is notable for its unique structure, which includes a triazolo[1,5-a]pyridine moiety, a difluoropyrrolidine ring, and an amino amide backbone. It has been studied for its potential as a selective dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant in the treatment of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide involves multiple steps, including the formation of the triazolo[1,5-a]pyridine ring and the incorporation of the difluoropyrrolidine moiety. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation to form the triazolo[1,5-a]pyridine ring . The difluoropyrrolidine ring can be synthesized through nucleophilic substitution reactions involving fluorinated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the microwave-mediated synthesis of the triazolo[1,5-a]pyridine ring and large-scale nucleophilic substitution reactions for the difluoropyrrolidine ring.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the triazolo[1,5-a]pyridine ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs.
Scientific Research Applications
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide involves its interaction with the DPP-IV enzyme. By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels . The molecular targets include the active site of the DPP-IV enzyme, where the compound binds and prevents the enzyme from degrading incretin hormones.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A similar compound with a different chemical structure but the same therapeutic target.
Saxagliptin: Another DPP-IV inhibitor with a unique structure.
Uniqueness
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide is unique due to its combination of a triazolo[1,5-a]pyridine ring and a difluoropyrrolidine moiety, which confer specific binding properties and selectivity for the DPP-IV enzyme . This structural uniqueness may result in different pharmacokinetic and pharmacodynamic profiles compared to other DPP-IV inhibitors.
Properties
Molecular Formula |
C22H30F2N6O2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)cyclohexyl]butanamide |
InChI |
InChI=1S/C22H30F2N6O2/c1-28(2)20(31)18(19(25)21(32)29-10-9-22(23,24)12-29)15-5-3-14(4-6-15)16-7-8-17-26-13-27-30(17)11-16/h7-8,11,13-15,18-19H,3-6,9-10,12,25H2,1-2H3/t14?,15?,18-,19-/m0/s1 |
InChI Key |
JNAZOMVWUGPITI-BURPLHJFSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H](C1CCC(CC1)C2=CN3C(=NC=N3)C=C2)[C@@H](C(=O)N4CCC(C4)(F)F)N |
Canonical SMILES |
CN(C)C(=O)C(C1CCC(CC1)C2=CN3C(=NC=N3)C=C2)C(C(=O)N4CCC(C4)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.